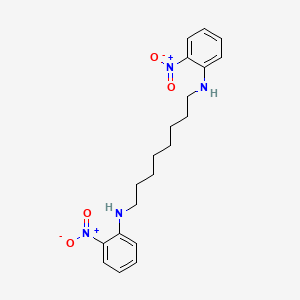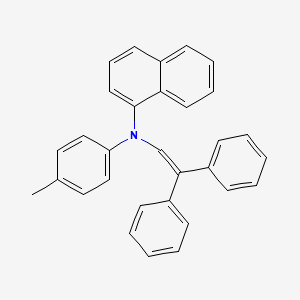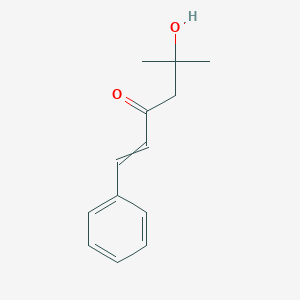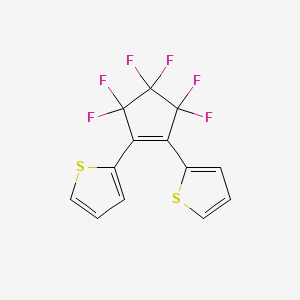![molecular formula C30H30N2 B14232813 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline CAS No. 388092-92-0](/img/structure/B14232813.png)
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two 3-(4-ethylphenyl)prop-2-en-1-yl groups attached to the quinoxaline core
準備方法
The synthesis of 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-(4-ethylphenyl)prop-2-en-1-yl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product in high yield .
化学反応の分析
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives, which have applications in materials science and organic electronics.
Biology: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
作用機序
The mechanism by which 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. This is particularly relevant in its potential anticancer and antimicrobial applications. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
類似化合物との比較
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can be compared with other similar compounds, such as:
2,3-Bis[3-(4-fluorophenyl)prop-2-en-1-yl]quinoxaline: This compound has similar structural features but with fluorine atoms instead of ethyl groups, which can affect its chemical reactivity and biological activity.
2,3-Bis[3-(4-chlorophenyl)prop-2-en-1-yl]quinoxaline: The presence of chlorine atoms can influence the compound’s properties, making it more reactive in certain chemical reactions.
2,3-Bis[3-(4-methylphenyl)prop-2-en-1-yl]quinoxaline: The methyl groups can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties in distinct ways .
特性
CAS番号 |
388092-92-0 |
|---|---|
分子式 |
C30H30N2 |
分子量 |
418.6 g/mol |
IUPAC名 |
2,3-bis[3-(4-ethylphenyl)prop-2-enyl]quinoxaline |
InChI |
InChI=1S/C30H30N2/c1-3-23-15-19-25(20-16-23)9-7-13-29-30(32-28-12-6-5-11-27(28)31-29)14-8-10-26-21-17-24(4-2)18-22-26/h5-12,15-22H,3-4,13-14H2,1-2H3 |
InChIキー |
FQAPBFSJGJOFRV-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C=CCC2=NC3=CC=CC=C3N=C2CC=CC4=CC=C(C=C4)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)

![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)


![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)


![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)

![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
